Aminopipéridines

Aminopiperidines are a class of organic compounds characterized by the presence of an amino group (-NH2) attached to a piperidine ring. These molecules find applications in various sectors due to their unique chemical properties and potential pharmacological activities.

Structurally, aminopiperidines consist of a six-membered nitrogen-containing heterocyclic ring with one or more substituted amino groups, which confer diverse functional characteristics depending on the substituents attached. Their structural flexibility allows for the synthesis of compounds with varying reactivities and physicochemical properties, making them valuable in medicinal chemistry.

Aminopiperidines have been explored for their use as potential therapeutic agents due to their ability to modulate various biological pathways. They exhibit promising activities against diseases such as neurodegenerative disorders, pain management, and psychiatric conditions. Additionally, these compounds are of interest in the development of agrochemicals and materials science applications.

Given their versatility, aminopiperidines represent a valuable toolbox for researchers seeking to develop novel drugs or explore new chemical space in pharmaceutical and industrial settings.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

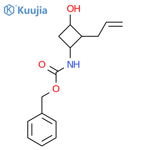

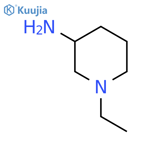

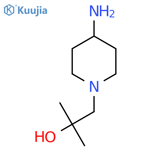

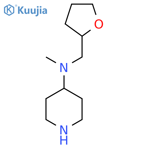

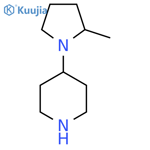

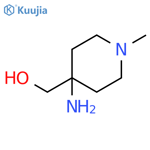

|

4-(4-piperidyl)-1,4-thiazinane 1,1-dioxide;dihydrochloride | 1403766-89-1 | C9H20Cl2N2O2S |

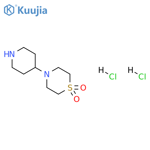

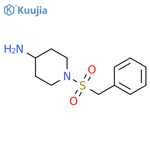

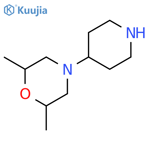

|

1-phenylmethanesulfonylpiperidin-4-amine | 209917-52-2 | C12H18N2O2S |

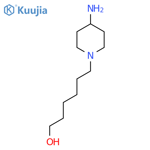

|

4-Amino-1-Piperidinehexanol | 1098627-74-7 | C11H24N2O |

|

1-Ethylpiperidin-3-amine | 1149384-34-8 | C7H16N2 |

|

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol | 1114856-12-0 | C9H20N2O |

|

N-methyl-N-(oxolan-2-yl)methylpiperidin-4-amine | 933760-18-0 | C11H22N2O |

|

2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol | 1354002-90-6 | C8H18N2O |

|

4-(2-Methylpyrrolidin-1-yl)piperidine | 904677-71-0 | C10H20N2 |

|

(4-Amino-1-methyl-piperidin-4-yl)-methanol | 138300-80-8 | C7H16N2O |

|

2,6-dimethyl-4-(piperidin-4-yl)morpholine | 551923-15-0 | C11H22N2O |

Littérature connexe

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

Fournisseurs recommandés

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés